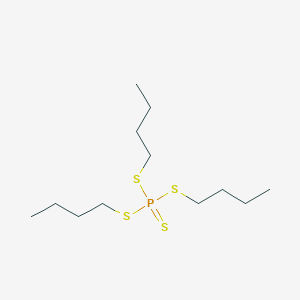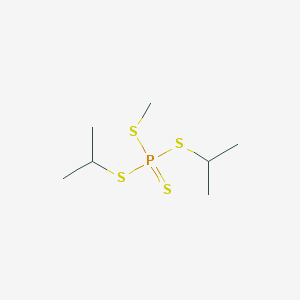
Methyl dipropan-2-yl phosphorotetrathioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl dipropan-2-yl phosphorotetrathioate is a chemical compound with the molecular formula C₇H₁₇PS₄ It is known for its unique structure, which includes a phosphorotetrathioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl dipropan-2-yl phosphorotetrathioate typically involves the reaction of chlorophosphines with organomagnesium reagents (Grignard reagents). This method is widely used due to its efficiency and reliability. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is usually maintained at low levels to control the reaction rate and ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl dipropan-2-yl phosphorotetrathioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions. Substitution reactions often require catalysts or specific solvents to achieve the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphorothioates, while reduction reactions may yield phosphines. Substitution reactions can lead to a variety of products, depending on the substituents introduced .
Scientific Research Applications
Methyl dipropan-2-yl phosphorotetrathioate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: This compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Mechanism of Action
The mechanism of action of methyl dipropan-2-yl phosphorotetrathioate involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule. For example, it may act as an inhibitor of certain enzymes involved in oxidative stress, thereby reducing cellular damage .
Comparison with Similar Compounds
Similar Compounds
- Bis(isopropylthio)(methylthio)phosphinesulfide
- Phosphorothioate esters
- Phosphines
Uniqueness
Methyl dipropan-2-yl phosphorotetrathioate is unique due to its specific structure, which includes a phosphorotetrathioate group. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable in various applications. Compared to similar compounds, it may offer advantages in terms of selectivity and efficiency in chemical reactions .
Properties
CAS No. |
2523-92-4 |
|---|---|
Molecular Formula |
C7H17PS4 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
methylsulfanyl-bis(propan-2-ylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17PS4/c1-6(2)11-8(9,10-5)12-7(3)4/h6-7H,1-5H3 |
InChI Key |
VVXKVTYERUWHOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SP(=S)(SC)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


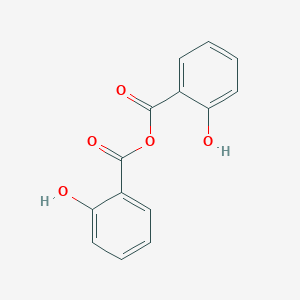
![N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide](/img/structure/B14746823.png)
![(4R,4aR,5S,7aS,12bS)-5,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14746828.png)
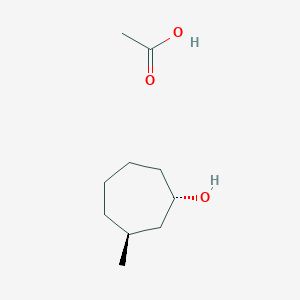
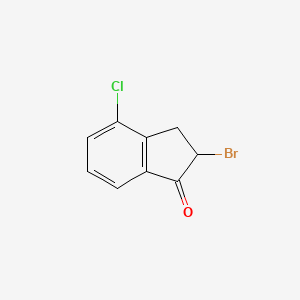

![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)

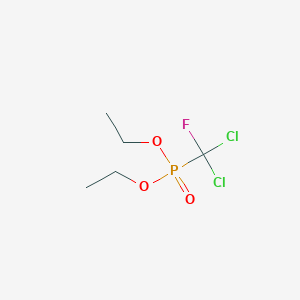
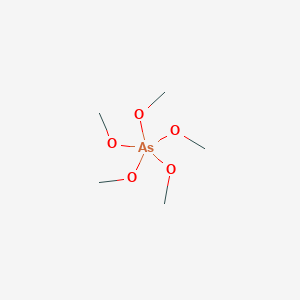
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)
